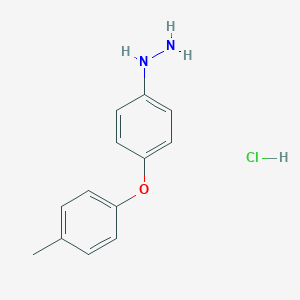![molecular formula C52H102O4 B034335 2-HEXYLDECYL 12-[(1-OXOOCTADECYL)OXY]OCTADECANOATE CAS No. 100258-45-5](/img/structure/B34335.png)
2-HEXYLDECYL 12-[(1-OXOOCTADECYL)OXY]OCTADECANOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexyldecyl 13-octadecanoyloxyoctadecanoate is a chemical compound with the molecular formula C52H102O4 and a molecular weight of 791.4 g/mol. This compound is known for its unique structure, which includes long hydrocarbon chains and ester functional groups. It is often used in various industrial and scientific applications due to its distinctive properties.
Métodos De Preparación
The synthesis of 2-Hexyldecyl 13-octadecanoyloxyoctadecanoate typically involves esterification reactions. One common method is the reaction between 2-hexyldecanol and 13-octadecanoyloxyoctadecanoic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
2-Hexyldecyl 13-octadecanoyloxyoctadecanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester functional groups, where nucleophiles such as hydroxide ions can replace the ester group, forming alcohols and carboxylates.
Aplicaciones Científicas De Investigación
2-Hexyldecyl 13-octadecanoyloxyoctadecanoate has several scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: This compound can be used in lipid research to study the behavior of long-chain esters in biological membranes.
Industry: It is used in the formulation of lubricants and surfactants due to its hydrophobic nature and ability to reduce surface tension.
Mecanismo De Acción
The mechanism of action of 2-Hexyldecyl 13-octadecanoyloxyoctadecanoate involves its interaction with lipid membranes. The long hydrocarbon chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport.
Comparación Con Compuestos Similares
2-Hexyldecyl 13-octadecanoyloxyoctadecanoate can be compared with similar long-chain esters, such as:
2-Hexyldecyl 12-(1-oxooctadecyl)oxy]octadecanoate: This compound has a similar structure but differs in the position of the ester linkage.
2-Hexyldecyl 13-(stearoyloxy)octadecanoate: Another similar compound with slight variations in the hydrocarbon chain length and branching.
These comparisons highlight the unique structural features of 2-Hexyldecyl 13-octadecanoyloxyoctadecanoate, which contribute to its specific properties and applications.
Propiedades
Número CAS |
100258-45-5 |
|---|---|
Fórmula molecular |
C52H102O4 |
Peso molecular |
791.4 g/mol |
Nombre IUPAC |
2-hexyldecyl 12-octadecanoyloxyoctadecanoate |
InChI |
InChI=1S/C52H102O4/c1-5-9-13-17-19-20-21-22-23-24-25-26-31-35-41-47-52(54)56-50(44-38-16-12-8-4)45-39-33-29-27-28-30-34-40-46-51(53)55-48-49(42-36-15-11-7-3)43-37-32-18-14-10-6-2/h49-50H,5-48H2,1-4H3 |
Clave InChI |
YGERJSGCMKZWEK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CCCCC)CCCCCCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


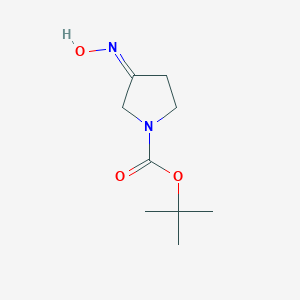
![2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B34265.png)
![4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]phenol](/img/structure/B34266.png)
![N-[3-[bis(2-hydroxyethyl)amino]propyl]-2-(3-methylbutoxy)benzamide](/img/structure/B34268.png)
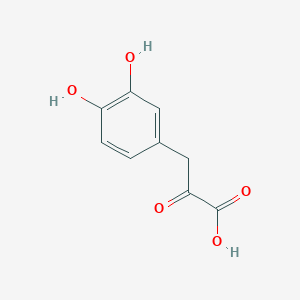
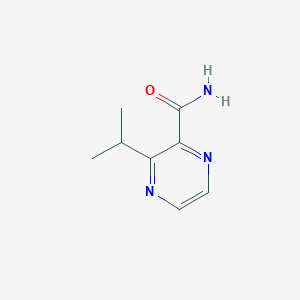
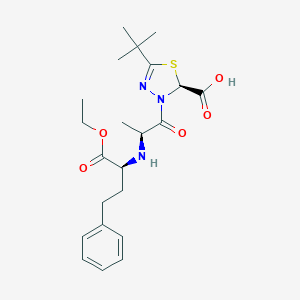
![5-[(3,5-Diethyl-4-isocyanatophenyl)methyl]-1,3-diethyl-2-isocyanatobenzene](/img/structure/B34277.png)


![4-Chloro-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B34283.png)

